![molecular formula C16H15N3OS B2945644 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide CAS No. 2034343-67-2](/img/structure/B2945644.png)
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide, also known as PTEB, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Heterocyclic Synthesis Applications
Research has explored the synthesis of heterocyclic compounds using thiophenylhydrazonoacetates, where derivatives of benzamide, like N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide, play a crucial role. These compounds serve as precursors for producing a wide variety of heterocyclic derivatives, including pyrazoles, isoxazoles, and triazines, showcasing their versatility in synthesizing pharmacologically relevant structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antiviral and Anticancer Applications
Novel benzamide-based derivatives have shown significant promise in antiviral and anticancer applications. For instance, certain benzamide-based 5-aminopyrazoles and their fused heterocycles have demonstrated remarkable activity against the avian influenza virus, highlighting their potential as therapeutic agents against viral infections (Hebishy, Salama, & Elgemeie, 2020). Another study focused on the synthesis and characterization of celecoxib derivatives, which, while structurally related, showed potential as anti-inflammatory, antioxidant, anticancer, and anti-HCV agents, underscoring the broad therapeutic applications of benzamide derivatives (Küçükgüzel et al., 2013).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues, incorporating benzamide structural motifs, have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds demonstrate potential in treating tuberculosis, showcasing the application of benzamide derivatives in developing new antituberculosis agents (Jeankumar et al., 2013).
Anticancer Activity
Pyrazole derivatives, including those related to benzamide, have been evaluated for their anticancer properties. These compounds have been found to inhibit cell cycle kinases, indicating their potential as anticancer drugs (Nițulescu et al., 2015). Another study synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, showing potent anti-tumor activities and highlighting the versatility of benzamide derivatives in cancer treatment research (Gomha, Edrees, & Altalbawy, 2016).
Propriétés
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-16(13-6-2-1-3-7-13)17-12-14(15-8-4-11-21-15)19-10-5-9-18-19/h1-11,14H,12H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKINGTWCKVSGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.